molecular formula C15H16BrN3OS B2616673 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 897473-95-9

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

Cat. No. B2616673
CAS RN: 897473-95-9
M. Wt: 366.28
InChI Key: GIBZSTAWYWMPJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step procedures . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . The synthesized compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of “(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone” is characterized by its molecular formula C15H16BrN3OS. Further structural analysis can be done using techniques like IR, 1H NMR, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The D2 and 5-HT2A affinity of the synthesized compounds is screened in vitro by radioligand displacement assays on membrane homogenates isolated from rat striatum and rat cortex, respectively .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A study focused on the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and chloropyridine-carboxylic acid to prepare amide derivatives. These compounds demonstrated variable and modest antimicrobial activity against bacteria and fungi, indicating their potential application in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

  • Research on cyclopropyl and piperazin-1-yl methanone derivatives revealed their synthesis and evaluation for anticancer and antituberculosis activities. Selected compounds showed in vitro anticancer activity against the human breast cancer cell line MDA-MB-435 and significant antituberculosis effects, highlighting the therapeutic potential of these compounds in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Design and Biological Evaluation

  • A study on benzo[d]thiazol-2-yl(piperazin-1-yl)methanones identified them as new anti-mycobacterial chemotypes. Several compounds exhibited promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain with minimal cytotoxicity, suggesting these scaffolds as potential leads for developing new anti-tuberculosis drugs (Pancholia et al., 2016).

Exploration of Synthetic Amides

  • The exploration of synthetic multifunctional amides showed moderate enzyme inhibitory potentials and mild cytotoxicity, suggesting their application in Alzheimer's disease therapy. This research signifies the therapeutic versatility of such compounds in addressing neurodegenerative diseases (Hassan et al., 2018).

Mechanism of Action

Target of Action

Similar benzothiazole-based compounds have been found to have anti-tubercular activity .

Mode of Action

tuberculosis .

Biochemical Pathways

tuberculosis , suggesting that they may affect pathways related to bacterial growth and replication.

Result of Action

tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.

properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c16-11-3-4-12-13(9-11)21-15(17-12)19-7-5-18(6-8-19)14(20)10-1-2-10/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBZSTAWYWMPJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclopropyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.